Cas no 103733-08-0 (Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate)

Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate structure
103733-08-0 structure
Product name:Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate
CAS No:103733-08-0
MF:C15H20N2O5
MW:308.329704284668
CID:1138625
PubChem ID:13817914

Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate
    • Propanedioic acid, (acetylamino)(3-pyridinylmethyl)-, diethyl ester
    • 2-(Acetylamino)-2-&lt
    • (3-pyridyl)methyl&gt
    • malonsaeure-diethylester
    • 2-acetylamino-2-pyridin-3-ylmethylmalonic acid diethyl ester
    • diethyl acetamido(3-pyridylmethyl)malonate
    • diethyl 2-(acetylamino)-2-(pyridin-3-ylmethyl)malonate
    • AGN-PC-00O3Z2
    • CTK0D8374
    • diethyl 2-(pyridin-3-ylmethyl)-2-acetamidomalonate
    • Ethyl (R,S)-2-acetamido-2-ethoxycarbonyl-3-(pyridin-3-yl) propionate
    • ACMC-20m6jz
    • SureCN5570727
    • diethyl 2-acetamido-2-(methylpyridin-3-yl)malonate
    • Propanedioic acid, (acetylamino)(3-pyridinylmethyl)-, diethyl ester; 2-(Acetylamino)-2-< (3-pyridyl)methyl> malonsaeure-diethylester; 2-acetylamino-2-pyridin-3-ylmethylmalonic acid diethyl ester; diethyl acetamido(3-pyridylmethyl)malonate; diethyl 2-(acetylamino)-2-(pyridin-3-ylmethyl)malonate; AGN-PC-00O3Z2; CTK0D8374; diethyl 2-(pyridin-3-ylmethyl)-2-acetamidomalonate; Ethyl (R,S)-2-acetamido-2-ethoxycarbonyl-3-(pyridin-3-yl) pr
    • DTXSID50550464
    • diethyl 2-(3-pyridylmethyl)-2-acetamidomalonate
    • DXAPBGAZZFOROI-UHFFFAOYSA-N
    • Ethyl 2-acetamido-2-ethoxycarbonyl-3-(pyridin-3-yl)propionate
    • Diethyl acetamido[(pyridin-3-yl)methyl]propanedioate
    • diethyl 2-(acetylamino)-2-(3-pyridylmethyl)malonate
    • SCHEMBL5570727
    • 103733-08-0
    • Inchi: InChI=1S/C15H20N2O5/c1-4-21-13(19)15(17-11(3)18,14(20)22-5-2)9-12-7-6-8-16-10-12/h6-8,10H,4-5,9H2,1-3H3,(H,17,18)
    • InChI Key: DXAPBGAZZFOROI-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(CC1=CN=CC=C1)(C(=O)OCC)NC(=O)C

Computed Properties

  • Exact Mass: 308.13722174g/mol
  • Monoisotopic Mass: 308.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.6Ų
  • XLogP3: 1

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd